
(S)-(+)-2-Octyl isothiocyanate
Overview
Description
(S)-(+)-2-Octyl isothiocyanate is a chiral organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to the second carbon of an octyl chain in the (S)-configuration. It is a colorless to pale yellow liquid with a molecular formula of C₉H₁₇NS and a molecular weight of 171.30 g/mol. This compound is primarily utilized in organic synthesis, agrochemical research, and pharmaceutical intermediates due to its reactivity and stereochemical specificity . Its enantiomeric purity (S-configuration) enhances its utility in asymmetric catalysis and bioactive molecule development, distinguishing it from racemic mixtures or other stereoisomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-Octyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide and a base to form dithiocarbamate salts. These salts are then decomposed using a desulfurylating reagent to yield the corresponding isothiocyanates . Another method involves the use of thiophosgene or its derivatives, although these reagents are highly toxic .
Industrial Production Methods
Industrial production of isothiocyanates often employs more sustainable methods, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method is optimized for sustainability, using benign solvents and moderate heating .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Octyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: Isothiocyanates can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of isothiocyanates typically yields thioureas.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom of the isothiocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioureas, and substituted isothiocyanates .
Scientific Research Applications
Chemistry
OITC serves as a vital building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Substitution Reactions : Reacts with nucleophiles like amines and alcohols to form thioureas and thiocarbamates.
- Addition Reactions : Engages in Michael addition reactions with compounds containing active hydrogen atoms.
These properties make OITC a valuable reagent in the development of pharmaceuticals and agrochemicals.
Biology
OITC exhibits significant biological activity, including:
- Antimicrobial Properties : It interacts with bacterial cell membranes, leading to cell lysis and demonstrating effectiveness against various pathogens.
- Anticancer Effects : Research indicates that OITC can induce apoptosis in cancer cells through mitochondrial pathways, influencing cell signaling and gene expression. This makes it a candidate for further investigation as a chemopreventive agent.
Medicine
Due to its biological activities, OITC is being explored for therapeutic applications:
- Potential Therapeutics : OITC's ability to inhibit cytochrome P450 enzymes suggests it may play a role in drug metabolism, potentially enhancing the efficacy of certain medications.
- Protective Effects : At lower doses, it shows protective effects against oxidative stress and inflammation, indicating its potential use in treating chronic diseases.
Industry
In industrial applications, OITC is utilized for:
- Production of Specialty Chemicals : Its reactivity allows for the synthesis of various compounds used in coatings, adhesives, and personal care products.
- Biocidal Applications : OITC's antimicrobial properties make it suitable for use in water treatment and as a preservative in consumer products.
Summary of Properties and Applications
Property/Feature | Description |
---|---|
Chemical Formula | C₉H₁₇N₁S |
Antimicrobial Activity | Effective against bacteria and fungi |
Anticancer Activity | Induces apoptosis in cancer cells |
Synthesis Method | Reaction of octyl amine with carbon disulfide |
Industrial Uses | Specialty chemicals, biocides, preservatives |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that OITC effectively reduced bacterial growth in various food products, suggesting its potential as a natural preservative .
- Cancer Research : In vitro studies have shown that OITC can induce apoptosis in human cancer cell lines by disrupting mitochondrial function .
- Agricultural Applications : Research indicates that OITC exhibits allelopathic properties that can be harnessed as a bioherbicide, helping control weed growth without harming crops .
Mechanism of Action
The mechanism of action of (S)-(+)-2-Octyl isothiocyanate involves its interaction with sulfhydryl residues of proteins, leading to the release of nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoters of genes coding for antioxidant and detoxifying enzymes . This pathway is crucial for its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
To contextualize the unique properties of (S)-(+)-2-Octyl isothiocyanate, we compare it with structurally and functionally related compounds, focusing on reactivity , biological activity , and physicochemical properties .
Structural and Functional Analogues
a) Alkyl Isothiocyanates
Key Differences :
- Chain Length and Stereochemistry : The octyl chain in this compound provides lipophilicity, enhancing membrane permeability in biological systems compared to shorter-chain analogues like methyl or allyl derivatives. The (S)-configuration further enables enantioselective interactions in chiral environments, unlike achiral phenyl isothiocyanate .
- Thermal Stability : Higher boiling point (~250–260°C) compared to methyl (119°C) or allyl (151°C) derivatives, making it suitable for high-temperature reactions.
b) Isocyanates vs. Isothiocyanates
Key Differences :
- Electrophilicity : The sulfur atom in isothiocyanates reduces electrophilicity compared to oxygen in isocyanates, resulting in slower reaction kinetics but lower toxicity.
- Toxicity Profile: Hexamethylene diisocyanate (HDI) is a known respiratory sensitizer , whereas isothiocyanates like this compound exhibit milder toxicity, favoring biomedical applications.
Phosphorus-Containing Analogues
Compounds such as Octyl diisopropylphosphoramidocyanidoate (C₁₅H₃₁N₂O₂P) and Isopropyl S-2-dimethylaminoethyl methylphosphonothiolate (C₉H₂₀NO₂PS) share structural motifs with this compound, such as long alkyl chains and heteroatom functional groups .
Key Insight : Phosphorus-containing analogues often exhibit higher molecular weights and neurotoxic effects due to their interaction with enzymes like acetylcholinesterase , whereas this compound targets microbial pathways with lower systemic toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-(+)-2-Octyl isothiocyanate, and how can reaction conditions be tailored to improve yield and enantiomeric purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of 2-octanol with thiophosgene or thiocyanate derivatives under controlled conditions. To enhance enantiomeric purity, chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can be employed during the synthesis . Reaction parameters such as temperature (ideally 25–40°C), solvent polarity (e.g., dimethylformamide or dichloromethane), and stoichiometric ratios should be optimized via fractional factorial design. Purity can be assessed using chiral HPLC with a polysaccharide-based column to resolve enantiomers .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Confirm the presence of the isothiocyanate group (N=C=S) via the absence of NH protons and integration of alkyl chain protons (e.g., δ 3.0–3.5 ppm for CH adjacent to the isothiocyanate group) .
- ¹³C NMR: Identify the carbon resonance of the N=C=S group at ~125–135 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS or GC-MS can confirm molecular weight (C₉H₁₇NS; theoretical m/z 171.11) and detect impurities .
- FT-IR: Peaks at ~2050–2150 cm⁻¹ (N=C=S stretching) and 650–750 cm⁻¹ (C-S bending) validate functional groups .
Q. How can researchers assess the biological activity of this compound in vitro, and what controls are necessary to minimize assay artifacts?
Methodological Answer:
- Cell-Based Assays:
- Enzyme Inhibition Studies:
- Data Normalization: Express activity relative to untreated controls and validate with at least three biological replicates.
Advanced Research Questions
Q. How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous versus non-aqueous systems?
Methodological Answer:
- Stability Studies:
- Reactivity in Solvents:
Q. What mechanistic insights can be gained from studying the interaction between this compound and cellular thiols, and how can this inform drug design?
Methodological Answer:
- Thiol Reactivity Profiling:
- Computational Modeling:
Q. How should researchers resolve contradictions in literature regarding the pro-apoptotic versus pro-survival effects of this compound in different cell types?
Methodological Answer:
- Context-Dependent Analysis:
- Dose-Response Curves:
Q. Methodological Considerations for Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values .
- ANOVA with Post-Hoc Tests: Compare multiple treatment groups (e.g., Tukey’s test) to assess significance (p < 0.05).
- Replicate Strategy: Use ≥3 biological replicates with technical triplicates to ensure reproducibility .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible biological studies?
Methodological Answer:
Properties
IUPAC Name |
(2S)-2-isothiocyanatooctane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAAZXUXIQEORL-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.